2-Cyclopropoxy-6-methoxyaniline

Description

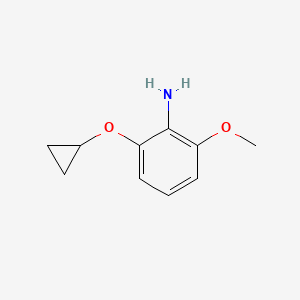

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-cyclopropyloxy-6-methoxyaniline |

InChI |

InChI=1S/C10H13NO2/c1-12-8-3-2-4-9(10(8)11)13-7-5-6-7/h2-4,7H,5-6,11H2,1H3 |

InChI Key |

VNBCQAFNSSMSFA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC2CC2)N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Cyclopropoxy 6 Methoxyaniline

Reactivity Profiles of the Aniline (B41778) Functionality

The aniline portion of the molecule is a key determinant of its reactivity. The lone pair of electrons on the nitrogen atom significantly impacts the nucleophilic character of the molecule and the susceptibility of the aromatic ring to electrophilic attack.

The amine group (-NH2) in 2-cyclopropoxy-6-methoxyaniline exhibits pronounced nucleophilic properties owing to the lone pair of electrons on the nitrogen atom. This inherent nucleophilicity allows it to engage in a wide array of chemical reactions, including acylation, alkylation, and diazotization. However, the presence of two ortho substituents—the cyclopropoxy and methoxy (B1213986) groups—imparts significant steric hindrance around the amine functionality. This steric congestion can modulate its reactivity, potentially leading to slower reaction rates when compared to sterically unencumbered anilines. Conversely, the electron-donating nature of both the methoxy and cyclopropoxy groups enhances the electron density on the nitrogen atom, thereby augmenting its intrinsic nucleophilicity.

The amine group is a potent activating group and directs incoming electrophiles to the ortho and para positions. In the specific case of this compound, the para position (C4) is the most favored site for electrophilic attack. The two ortho positions relative to the amine are already occupied by the cyclopropoxy and methoxy groups. These groups not only sterically hinder their adjacent positions but also electronically guide incoming electrophiles towards the para position. The synergistic electron-donating effects of the amine, methoxy, and cyclopropoxy groups render the aromatic ring highly activated for substitution reactions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Groups | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C3 | Methoxy (ortho), Amine (meta) | High | Low |

| C4 | Amine (para), Methoxy (meta) | Low | High |

| C5 | Amine (meta), Cyclopropoxy (ortho) | High | Low |

Chemical Transformations of the Cyclopropoxy Group

The cyclopropoxy group is a distinctive substituent that can participate in specific chemical transformations, primarily involving the strained three-membered ring system.

The cyclopropane (B1198618) ring within the cyclopropoxy moiety is susceptible to ring-opening reactions under specific conditions, such as in the presence of strong acids or during catalytic hydrogenation. The inherent strain energy of the cyclopropane ring, which is approximately 27.5 kcal/mol, serves as the thermodynamic driving force for these transformations. For example, treatment with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) could induce the cleavage of the cyclopropane ring, potentially forming a propenyl or propanol (B110389) derivative, although the ether linkage itself may also be susceptible to cleavage under such conditions.

The ether linkage of the cyclopropoxy group is generally stable under neutral and basic conditions. However, under strongly acidic conditions, this linkage can be cleaved. The stability of the cyclopropyl (B3062369) ether linkage is also influenced by the electronic effects of the other substituents on the aromatic ring. The electron-donating amine and methoxy groups may slightly destabilize the ether linkage by increasing the electron density of the aromatic ring, which could, in turn, promote its cleavage.

Influence of Methoxy Substituent on Aromatic Ring Reactivity

The methoxy group (-OCH3) located at the 6-position plays a crucial role in modulating the reactivity of the aromatic ring. As an electron-donating group, it activates the ring towards electrophilic substitution. Its ortho- and para-directing influence reinforces the directing effect of the amine group, further enhancing the preference for substitution at the C4 position. The steric bulk of the methoxy group, in concert with the cyclopropoxy group, provides a shielding effect for the amine functionality and the adjacent ring positions.

Table 2: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Electronic Effect | Steric Effect | Directing Influence |

|---|---|---|---|---|

| Amine (-NH2) | 1 | Activating | Moderate | Ortho, Para |

| Cyclopropoxy (-O-c-C3H5) | 2 | Activating | High | Ortho, Para |

| Methoxy (-OCH3) | 6 | Activating | High | Ortho, Para |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

Based on the conducted research, there is currently a lack of publicly available scientific literature detailing specific mechanistic investigations, including the elucidation of reaction mechanisms via intermediates and transition states, for the chemical compound this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and focuses solely on the requested topics for this specific compound. The information required to populate the "" section, particularly concerning reaction intermediates and transition states, is not present in the available search results.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 2 Cyclopropoxy 6 Methoxyaniline and Its Synthetic Precursors/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-Cyclopropoxy-6-methoxyaniline is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. Due to the substitution pattern, these protons would likely appear as a complex multiplet or as a distinct set of a triplet and two doublets. The anilino group (-NH₂) protons would typically present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The methoxy (B1213986) group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The cyclopropoxy group presents a more complex pattern. The single proton on the carbon attached to the oxygen (methine proton) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons on the cyclopropyl (B3062369) ring are diastereotopic and would likely appear as two separate multiplets in the highly shielded, upfield region of the spectrum (typically < 1.0 ppm), a characteristic feature of cyclopropyl groups. researchgate.netresearchgate.net

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H3, H4, H5) | 6.5 - 7.2 | Multiplet (m) | 3H |

| Amino (-NH₂) | 3.5 - 5.0 | Broad Singlet (br s) | 2H |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H |

| Cyclopropyl Methine (-OCH) | ~3.5 | Multiplet (m) | 1H |

| Cyclopropyl Methylene (-CH₂) | 0.5 - 0.9 | Multiplet (m) | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight unique carbon environments. The six aromatic carbons would resonate in the typical downfield region for benzene derivatives (110-160 ppm). The carbons directly attached to the oxygen and nitrogen atoms (C1, C2, C6) would be the most deshielded. The methoxy carbon is expected around 55-60 ppm. The cyclopropyl carbons are characteristically found in the upfield region, with the methine carbon appearing at a more downfield position than the methylene carbons due to the electronegative oxygen atom. chemicalbook.comresearchgate.net

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic (C-NH₂) | 140 - 150 |

| Aromatic (C-O) | 145 - 155 |

| Aromatic (CH) | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

| Cyclopropyl Methine (-OCH) | 50 - 60 |

| Cyclopropyl Methylene (-CH₂) | 5 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. libretexts.org Key correlations would be observed between adjacent aromatic protons, and critically, between the cyclopropyl methine proton and the cyclopropyl methylene protons, confirming the integrity of the cyclopropane (B1198618) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). wikipedia.org It would allow for the direct assignment of each proton signal to its corresponding carbon signal, for instance, linking the methoxy proton singlet to the methoxy carbon signal and the aromatic proton multiplets to their respective aromatic carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity (typically 2-3 bonds) between protons and carbons. youtube.com It is the key experiment to piece the molecular puzzle together. For this compound, crucial HMBC correlations would include:

From the methoxy protons (-OCH₃) to the C6 aromatic carbon.

From the cyclopropyl methine proton (-OCH) to the C2 aromatic carbon.

From the aromatic protons to neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. A key expected NOESY correlation would be between the methoxy protons and the H5 proton on the aromatic ring, confirming their spatial relationship.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of the parent ion, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₃NO₂), the exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Calculated Exact Mass for this compound

| Formula | Ion | Calculated Monoisotopic Mass (Da) |

| C₁₀H₁₃NO₂ | [M+H]⁺ | 180.1019 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (such as the molecular ion), which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the molecule's structure. nih.govmiamioh.edu For this compound, characteristic fragmentation pathways would be expected:

Loss of the Cyclopropyl Group: Cleavage of the ether bond could lead to the loss of a cyclopropyl radical (·C₃H₅) or cyclopropene (B1174273) (C₃H₄), resulting in significant fragment ions.

Loss from the Methoxy Group: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (·CH₃) to form a stable radical cation, followed by the loss of carbon monoxide (CO). nih.gov

Cleavage of the Aniline (B41778) Moiety: Fragmentation involving the aniline portion of the molecule could also occur.

Analyzing these specific losses allows for the confirmation of the presence and connectivity of the cyclopropoxy and methoxy functional groups attached to the aniline core.

Ionization Techniques (ESI, EI, CI) for Diverse Applications

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and depends on the analyte's properties and the desired information (molecular ion vs. fragmentation). For a molecule like this compound, several ionization methods are applicable.

Electron Impact (EI): This is a "hard" ionization technique where high-energy electrons bombard the sample, causing ionization and extensive fragmentation. researchgate.net For this compound (molecular weight: 179.23 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 179. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 164, and cleavage of the cyclopropyl ring. The fragmentation of the parent compound, aniline, is well-documented and typically involves the loss of HCN to form a cyclopentadienyl (B1206354) cation. nist.govmassbank.eu

Chemical Ionization (CI): As a "softer" ionization method, CI uses a reagent gas (like methane) to protonate the analyte, primarily forming a pseudomolecular ion [M+H]⁺. researchgate.net This technique minimizes fragmentation, making it ideal for confirming the molecular weight of this compound with an expected prominent peak at m/z 180.

Electrospray Ionization (ESI): ESI is a very soft ionization technique well-suited for polar, thermally labile molecules and is the standard for liquid chromatography-mass spectrometry (LC-MS). Given the primary amine group, this compound would readily protonate to form the [M+H]⁺ ion at m/z 180 in positive ion mode. This makes ESI highly effective for detecting and quantifying the compound in complex mixtures.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ionization Technique | Expected Key Ion (m/z) | Type of Ion | Significance |

| Electron Impact (EI) | 179 | M⁺˙ (Molecular Ion) | Confirms Molecular Weight |

| 164 | [M-CH₃]⁺ | Loss of methyl from methoxy group | |

| 150 | [M-C₂H₅]⁺ or [M-CHO]⁺ | Fragmentation of ether linkages | |

| Chemical Ionization (CI) | 180 | [M+H]⁺ | Confirms Molecular Weight (Protonated) |

| Electrospray (ESI) | 180 | [M+H]⁺ | Confirms Molecular Weight (Protonated) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques like IR and UV-Vis provide valuable information about the functional groups and electronic structure of a molecule. rroij.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands are expected. The primary amine (-NH₂) group will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. wikieducator.org Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and cyclopropyl groups will be just below 3000 cm⁻¹. The C-O stretching of the aryl ethers will produce strong bands in the 1200-1275 cm⁻¹ region. Data for the related compound o-anisidine (B45086) (2-methoxyaniline) shows characteristic peaks for these groups, providing a solid reference. nist.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aryl Ethers (Ar-O-C) | Asymmetric C-O Stretch | 1200 - 1275 | Strong |

| Aliphatic Groups (-OCH₃, -c-C₃H₅) | C-H Stretch | 2850 - 2960 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within conjugated systems. The substituted benzene ring in this compound is the primary chromophore. Aniline itself shows two main absorption bands corresponding to π→π* transitions. researchgate.net The presence of three powerful auxochromes (the amino group, the methoxy group, and the cyclopropoxy group) acting as electron-donating groups will cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene. For instance, o-anisidine shows a UV absorption peak around 340-355 nm assigned to the n-π* transition. researchgate.net A similar profile is expected for this compound.

X-ray Crystallography for Solid-State Structural Analysis

While no published crystal structure exists for this compound, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. researchgate.net

Single Crystal X-ray Diffraction

To perform this analysis, a high-quality single crystal of the compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. This process yields precise atomic coordinates, bond lengths, bond angles, and torsion angles. nih.gov For a 2,6-disubstituted aniline derivative, this would unambiguously confirm the connectivity and provide detailed geometric parameters.

Table 3: Representative Crystallographic Data Table (Hypothetical)

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃NO₂ |

| Formula Weight | 179.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 15.23 |

| c (Å) | 7.45 |

| β (°) | 98.5 |

| Volume (ų) | 954.2 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.248 |

Note: This table is a hypothetical representation of the type of data obtained from a single-crystal X-ray diffraction experiment and is not based on experimental results for this specific compound.

Conformational Analysis in the Crystalline State

A key benefit of a crystal structure is the ability to perform a detailed conformational analysis. For this compound, this would reveal:

Orientation of Substituents: The precise orientation of the methoxy and cyclopropoxy groups relative to the plane of the benzene ring. Steric hindrance between these two ortho substituents would likely force them to adopt specific, non-planar conformations.

Aniline Group Geometry: The geometry of the amine group, including whether the nitrogen atom is perfectly planar with the ring or slightly pyramidalized.

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by intermolecular forces. Hydrogen bonds involving the amine group's hydrogen atoms acting as donors and the ether oxygen atoms or the amine nitrogen of adjacent molecules acting as acceptors would be expected. researchgate.net These interactions are crucial for understanding the supramolecular chemistry of the compound.

Computational Chemistry Studies on 2 Cyclopropoxy 6 Methoxyaniline

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to predicting the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations also elucidate the electronic structure, which governs the molecule's reactivity and properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational efficiency. scholarsresearchlibrary.com This method calculates the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. For aromatic amines, DFT methods have been successfully used to determine optimized geometries and vibrational frequencies. scholarsresearchlibrary.com

Ab Initio and Semi-Empirical Methods

Ab initio methods, Latin for "from first principles," are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation. wikipedia.org While computationally intensive, these methods can provide highly accurate results, especially when electron correlation is included through post-Hartree-Fock methods. wikipedia.org For aniline (B41778), ab initio calculations at the RHF/6-31G(d) and DFT/6-31G(d) levels have been used to assign vibrational modes. materialsciencejournal.org

Semi-empirical methods offer a computationally less expensive alternative by incorporating some parameters derived from experimental data. wikipedia.org These methods, such as AM1 and PM3, are particularly useful for large molecules where ab initio or DFT calculations would be prohibitively time-consuming. wikipedia.org They are based on the Hartree-Fock formalism but make several approximations, such as neglecting certain integrals, to speed up calculations. wikipedia.org While faster, their accuracy can be variable if the molecule under study differs significantly from the compounds used for their parameterization. wikipedia.org

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as experimental fingerprints of a molecule.

Theoretical NMR Chemical Shifts (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts. imist.maresearchgate.net This method effectively addresses the issue of gauge dependence, providing reliable predictions of the magnetic shielding tensors of nuclei within a molecule. gaussian.com The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). imist.ma

DFT calculations employing the GIAO method have shown excellent correlation with experimental ¹H and ¹³C NMR data for a variety of organic molecules. imist.maresearchgate.net For instance, the B3LYP functional combined with a 6-311G(d,p) basis set has been demonstrated to be a reliable level of theory for such predictions. imist.maresearchgate.net This computational approach allows for the assignment of specific resonances in an experimental spectrum to individual atoms in the molecule, aiding in structure elucidation.

Below is an illustrative table of how theoretical NMR data for a similar compound, a hexahydroindole derivative, compares with experimental values.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) (GIAO/B3LYP/6-311G(d,p)) |

| C1 | 45.3 | 46.1 |

| C2 | 33.8 | 34.5 |

| C3 | 128.9 | 129.7 |

| H1 | 2.85 | 2.91 |

| H2 | 1.75 | 1.80 |

This table is for illustrative purposes and does not represent actual data for 2-Cyclopropoxy-6-methoxyaniline.

Calculated Vibrational Frequencies (FTIR)

Theoretical calculations of vibrational frequencies are instrumental in the analysis of Fourier-transform infrared (FTIR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of normal modes of vibration and their corresponding frequencies can be obtained. scholarsresearchlibrary.com

DFT methods, particularly with the B3LYP functional, have proven effective in predicting vibrational spectra. scholarsresearchlibrary.com Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. scholarsresearchlibrary.com The analysis of these calculated modes helps in the definitive assignment of absorption bands in the experimental FTIR spectrum to specific molecular motions, such as C-H stretches, C-O stretches, or ring vibrations. materialsciencejournal.orgnih.gov

The following table demonstrates the typical assignments of calculated vibrational frequencies for aniline, a related parent compound. materialsciencejournal.org

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT/6-31G(d)) | Assignment |

| V1 | 3485 | 3501 | NH₂ asymmetric stretch |

| V2 | 3404 | 3415 | NH₂ symmetric stretch |

| V13 | 1621 | 1630 | C-C stretch |

| V15 | 1282 | 1265 | C-N stretch |

| V27 | 755 | 734 | C-N out-of-plane bend |

This table is for illustrative purposes and does not represent actual data for this compound.

Electronic Absorption Properties (TD-DFT)

Time-dependent density functional theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra of molecules. It allows for the prediction of the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in UV-Vis spectroscopy.

By applying TD-DFT, researchers can calculate the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net The choice of functional can be critical, with functionals like B3LYP and PBE0 often providing reliable results for excitation energies. researchgate.net These calculations can reveal the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. researchgate.net This information is crucial for understanding the photophysical properties of this compound.

Analysis of Chemical Reactivity and Stability Parameters

The chemical reactivity and stability of a molecule are fundamentally governed by its electronic structure. Computational analyses, such as the examination of frontier molecular orbitals and electrostatic potential, provide quantitative measures of these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netschrodinger.com Conversely, a smaller gap points to a molecule that is more easily polarized and more reactive. researchgate.net

The energy of the HOMO-LUMO gap can be determined experimentally through techniques like UV-Vis spectroscopy or calculated using computational methods such as DFT. schrodinger.comlew.ro These calculations can also provide values for other important electronic properties, including ionization potential, electron affinity, electronegativity, and chemical hardness, which further characterize the reactivity of the molecule.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on general principles of computational chemistry. Actual values would be derived from specific DFT calculations not publicly available.)

| Parameter | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, using a color-coded scheme to identify regions of varying charge. researchgate.netwolfram.com

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue colors highlight areas of positive electrostatic potential, which are electron-deficient and represent likely sites for nucleophilic attack. researchgate.netresearchgate.net Green areas denote regions of neutral potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the methoxy (B1213986) and cyclopropoxy groups, as well as the nitrogen atom of the aniline group, due to the high electronegativity of these atoms. These sites would be the most probable points of interaction with electrophiles. The aromatic ring and the hydrogen atoms would likely exhibit more positive or neutral potentials.

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges within a molecule. wikipedia.orgchemeurope.com This analysis provides a quantitative measure of the electron distribution among the different atoms, offering insights into the molecule's electronic structure and bonding characteristics. uni-muenchen.de The calculated charges can help to understand the electrostatic interactions within the molecule and with other molecules.

It is important to note that Mulliken charges are sensitive to the choice of the basis set used in the calculation and can sometimes produce unphysical results. wikipedia.orguni-muenchen.de Therefore, while useful for qualitative comparisons and understanding trends, they should be interpreted with caution. More modern methods for calculating atomic charges are also available. wikipedia.org

Table 2: Illustrative Mulliken Atomic Charges for this compound (Note: The following data is hypothetical and for illustrative purposes only. Actual values would depend on the specific computational method and basis set used.)

| Atom | Illustrative Mulliken Charge (e) |

| N (in NH2) | -0.8 to -1.0 |

| C (attached to NH2) | +0.1 to +0.3 |

| O (in OCH3) | -0.5 to -0.7 |

| C (in OCH3) | +0.1 to +0.3 |

| O (in O-cyclopropyl) | -0.5 to -0.7 |

| C (in cyclopropyl) | Variable (some positive, some negative) |

| H (in NH2) | +0.3 to +0.5 |

| H (in CH3) | +0.1 to +0.2 |

| Aromatic C | Variable (some positive, some negative) |

| Aromatic H | +0.1 to +0.2 |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is not rigid. The molecule can adopt various conformations due to the rotation around the single bonds connecting the cyclopropoxy and methoxy groups to the aniline ring. Conformational analysis, a key aspect of computational chemistry, aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.

Synthetic Applications and Derivatization Strategies of 2 Cyclopropoxy 6 Methoxyaniline

2-Cyclopropoxy-6-methoxyaniline as a Key Building Block in Complex Molecule Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of complex molecules, particularly those with applications in medicinal chemistry. Its substituted aniline (B41778) structure provides a versatile scaffold for the introduction of diverse functional groups and the construction of intricate ring systems. For instance, it is a key component in the synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core structure, which forms the basis of a novel class of antibacterial agents. nih.gov The synthesis involves a multi-step sequence where the aniline derivative is strategically modified to build the final bicyclic system. nih.gov

The utility of this building block extends to the creation of compounds with potential applications beyond antibacterial agents. The unique substitution pattern of the aniline, with its sterically demanding cyclopropoxy group and electron-donating methoxy (B1213986) group, influences the reactivity and conformational preferences of the molecule, which can be exploited in the design of targeted therapeutic agents.

Formation of Schiff Bases and Imines from the Aniline Functionality

The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netnih.gov This reaction involves the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbonyl carbon, followed by dehydration to yield the characteristic azomethine (>C=N–) group. researchgate.net The formation of these imines is a versatile method for introducing a wide range of substituents onto the aniline nitrogen, thereby modifying its electronic and steric properties.

Schiff bases derived from substituted anilines are of significant interest due to their broad applications in various fields, including coordination chemistry and medicinal chemistry. nih.govnih.gov The imine bond can be further reduced to a secondary amine, providing another pathway for derivatization. The stability of the resulting Schiff base can be influenced by the nature of the aldehyde or ketone used in the condensation. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| This compound | Aldehyde/Ketone | Schiff Base (Imine) | Formation of an azomethine (-C=N-) bond |

| This compound | 4-hydroxy-3-methoxybenzaldehyde | Schiff Base Ligand | Potential for metal complex formation nih.gov |

| This compound | 5-nitropyridine-2-amine | Schiff Base Ligand | Potential for metal complex formation nih.gov |

Cyclization Reactions and Heterocyclic Synthesis Utilizing the Compound

The structural features of this compound make it an excellent precursor for the synthesis of various heterocyclic compounds. The presence of the aniline nitrogen and the ortho-disposed ether functionalities allows for a range of cyclization strategies to be employed.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with many approved drugs featuring these structural motifs. mdpi.com The aniline group of this compound can act as a nucleophile in reactions designed to construct nitrogen-containing rings. For example, it can react with bifunctional electrophiles to form five, six, or even larger membered heterocyclic systems. mdpi.comnih.gov The specific reaction conditions and the choice of the cyclizing agent determine the nature of the resulting heterocycle. These heterocycles can serve as scaffolds for the development of new therapeutic agents. nih.gov

Ring Annulation Reactions

Ring annulation, the process of forming a new ring onto an existing one, is a powerful tool in organic synthesis. nrochemistry.comlibretexts.orgmasterorganicchemistry.com The Robinson annulation, a classic example, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to create a six-membered ring. nrochemistry.comlibretexts.orgmasterorganicchemistry.com While direct examples involving this compound in Robinson annulations are not prevalent in the provided search results, the aniline functionality can be transformed into a suitable nucleophile for such reactions. For instance, the aniline could be converted into a derivative that can act as a Michael donor. The product of such a reaction would be a complex polycyclic structure containing the original substituted benzene (B151609) ring. The Robinson annulation is known for its ability to construct stereochemically rich polycyclic systems. nih.gov

Transformations and Modifications at the Cyclopropoxy and Methoxy Moieties

The ether linkages of the cyclopropoxy and methoxy groups on the aniline ring are generally stable but can be cleaved under specific reaction conditions. wikipedia.org This cleavage provides a route to further functionalize the aromatic ring.

Cleavage Reactions of the Ether Linkages

The cleavage of ether bonds is typically achieved using strong acids, such as hydrohalic acids, or under reductive or oxidative conditions. wikipedia.orgorganic-chemistry.org In the case of this compound, the cleavage of the methoxy group would yield a phenol (B47542), while cleavage of the cyclopropoxy group would also result in a phenolic derivative. The choice of reagent and reaction conditions can sometimes allow for selective cleavage of one ether over the other. For instance, certain reagents are known to selectively cleave methyl ethers in the presence of other alkyl ethers. organic-chemistry.org This differential reactivity can be exploited to introduce new functional groups at specific positions on the aromatic ring, further expanding the synthetic utility of this compound. Catalytic methods, such as those employing ruthenium catalysts, have also been developed for the cleavage of ether bonds, offering milder reaction conditions. nih.gov

| Ether Type | Cleavage Reagent/Condition | Product |

| Methoxy | Boron tribromide | Phenol organic-chemistry.org |

| Methoxy | 2-(Diethylamino)ethanethiol | Phenol organic-chemistry.org |

| Cyclopropoxy | Strong Acid (e.g., HBr) | Phenol |

| Aryl Ether | Ruthenium catalyst | Cleavage products nih.gov |

Derivatization of the Cyclopropyl (B3062369) Group

The cyclopropyl group of this compound, while generally stable, presents opportunities for selective derivatization, primarily through reactions that involve the strain of the three-membered ring. The reactivity of the cyclopropyl group can be influenced by the electronic nature of the aniline ring and its substituents.

One of the primary modes of derivatization involves the ring-opening of the cyclopropyl group . This can be initiated by electrophilic attack, particularly under acidic conditions or in the presence of strong electrophiles. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane (B1198618) ring and the nature of the attacking species. For unsubstituted cyclopropyl ethers, cleavage typically occurs at the bond distal to the oxygen atom. In the context of this compound, the electron-donating methoxy and amino groups on the aniline ring can influence the stability of intermediates formed during ring-opening.

For instance, electrophilic addition across the cyclopropane ring can lead to the formation of substituted propenyl or propanol (B110389) derivatives. The specific outcome depends on the reaction conditions and the nucleophiles present in the reaction mixture.

Another strategy for derivatization is through radical reactions . The cyclopropyl group can undergo radical-mediated ring-opening to form a more stable primary or secondary radical, which can then be trapped by various radical acceptors. This approach allows for the introduction of a variety of functional groups at the former cyclopropyl position.

Furthermore, transition metal-catalyzed reactions offer a versatile platform for the derivatization of cyclopropyl groups. Catalysts based on palladium, nickel, or rhodium can facilitate cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkyl substituents onto the cyclopropyl ring, or promote ring-expansion reactions to form larger carbocycles.

While specific literature on the derivatization of the cyclopropyl group in this compound is limited, the general reactivity patterns of cyclopropyl ethers and related systems provide a strong basis for predicting potential derivatization strategies.

Design and Synthesis of Advanced Derivatives with Modified Electronic and Steric Properties

The design and synthesis of advanced derivatives of this compound with tailored electronic and steric properties are crucial for optimizing its performance in various applications, such as in the development of new pharmaceuticals or materials. Modifications can be targeted at the aniline ring, the amino group, the methoxy group, or the cyclopropyl moiety.

Modification of Electronic Properties:

The electronic properties of the molecule are primarily governed by the substituents on the aromatic ring. The interplay between the electron-donating amino and methoxy groups and the nature of the cyclopropoxy group dictates the electron density of the aniline ring and the basicity of the amino group.

To modulate these properties, various strategies can be employed:

Introduction of Electron-Withdrawing or Electron-Donating Groups on the Aniline Ring: The introduction of substituents such as nitro, cyano, or halo groups will decrease the electron density of the ring and reduce the basicity of the aniline nitrogen. Conversely, the addition of further alkyl or alkoxy groups will enhance the electron-donating character. libretexts.org

Modification of the Methoxy Group: Replacement of the methoxy group with other alkoxy groups of varying chain lengths or electronic character can fine-tune the electronic environment.

Derivatization of the Amino Group: Acylation, alkylation, or sulfonylation of the amino group can significantly alter its electronic contribution to the aromatic system. nih.gov

The following table summarizes the expected electronic effects of various substituents on the this compound core:

| Derivative | Substituent | Position | Expected Electronic Effect |

| 2-Cyclopropoxy-4-nitro-6-methoxyaniline | Nitro (-NO₂) | 4 | Electron-withdrawing, decreases ring electron density |

| 4-Cyano-2-cyclopropoxy-6-methoxyaniline | Cyano (-CN) | 4 | Electron-withdrawing, decreases ring electron density |

| 4-Bromo-2-cyclopropoxy-6-methoxyaniline | Bromo (-Br) | 4 | Electron-withdrawing (inductive), weakly deactivating |

| 2-Cyclopropoxy-4,6-dimethoxyaniline | Methoxy (-OCH₃) | 4 | Electron-donating, increases ring electron density |

| N-Acetyl-2-cyclopropoxy-6-methoxyaniline | Acetyl (-COCH₃) | Amino | Electron-withdrawing, decreases activating effect of NH₂ |

Modification of Steric Properties:

The steric environment around the aniline core can be systematically modified to control its interaction with other molecules or its conformational preferences.

Key strategies include:

Introduction of Bulky Substituents: The incorporation of sterically demanding groups, such as tert-butyl or trimethylsilyl, at positions ortho or para to the amino group can introduce significant steric hindrance. youtube.com

Variation of the Cyclopropyl Group: Substitution on the cyclopropyl ring itself, for example, with methyl or phenyl groups, will increase the steric bulk in the vicinity of the cyclopropoxy linkage.

Modification of the Methoxy Group: Replacing the methoxy group with larger alkoxy groups, such as isopropoxy or benzyloxy, can also modulate the steric profile.

The following table illustrates how steric properties can be modified:

| Derivative | Modification | Expected Steric Effect |

| 4-tert-Butyl-2-cyclopropoxy-6-methoxyaniline | Introduction of a tert-butyl group | Increased steric bulk on the aniline ring |

| 2-(1-Methylcyclopropoxy)-6-methoxyaniline | Substitution on the cyclopropyl ring | Increased steric hindrance near the ether linkage |

| 2-Isopropoxy-6-methoxyaniline | Replacement of the methoxy group | Increased steric bulk near the aniline nitrogen |

The synthesis of these advanced derivatives would typically involve multi-step sequences, starting from appropriately substituted precursors or by direct modification of the this compound scaffold using modern synthetic methodologies, such as cross-coupling reactions or electrophilic aromatic substitution. numberanalytics.comyoutube.com Careful consideration of the interplay between electronic and steric effects is paramount in the rational design of new derivatives with desired properties. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.